![molecular formula C24H32N4OS B2665633 N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476452-33-2](/img/structure/B2665633.png)
N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and antiviral properties .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis
1,2,4-Triazoles have a five-membered ring structure with three nitrogen atoms. The exact structure of a specific 1,2,4-triazole compound would depend on the substituents attached to the ring .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in click chemistry .Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally stable compounds. They are aromatic, due to the presence of a 6π electron system in the ring. The exact physical and chemical properties of a specific 1,2,4-triazole compound would depend on the substituents present on the ring .Aplicaciones Científicas De Investigación
Application in Transcription Research
Scientific Field
This application falls under the field of Molecular Biology , specifically in the study of transcription processes.
Summary of the Application
CCG-1423-derived compounds, which include CCG-315188, have been found to have a significant impact on RNA synthesis and transcriptional responses . These compounds are used to study the transcription pathway involving Myocardin-related transcription factors (MRTFs) and serum response factor (SRF) .
Methods of Application
The compounds are applied to both fly and mammalian cells to observe their effects on hsp gene transcription . The compounds’ effects on RNA polymerase II elongation and the transcriptional response to heat shock are also studied .
Results or Outcomes
The use of CCG-1423-derived compounds, including CCG-315188, has demonstrated a genome-wide effect on transcription . Specifically, these compounds have been found to reduce RNA polymerase II elongation and severely dampen the transcriptional response to heat shock . This has opened up new opportunities for their use in transcription research .
Application in Nanocomposite Synthesis
Scientific Field
This application falls under the field of Material Science , specifically in the synthesis of nanocomposites.
Summary of the Application
CCG-315188 has been used in the synthesis of Ag-chemically converted graphene (CCG) nanocomposites . The reduction of graphene oxide sheets was accompanied by the generation of Ag nanoparticles .
Methods of Application
An in situ chemical synthesis approach has been employed to prepare the nanocomposite . The structure and composition of the nanocomposites were confirmed by means of transmission electron microscopy (TEM), atomic force microscopy (AFM), and X-ray diffraction .
Results or Outcomes
The nanocomposites exhibited a homogeneous distribution of Ag nanoparticles (5–10 nm in size) on CCG sheets . The intensities of the Raman signals of CCG in such nanocomposites are greatly increased by the attached silver nanoparticles, i.e., there is surface-enhanced Raman scattering activity . The antibacterial activity of free Ag nanoparticles is retained in the nanocomposites .
Application in Sensor Technology
Scientific Field
This application falls under the field of Sensor Technology , specifically in high-temperature environments.
Summary of the Application
CCG-315188 has shown promise for applications in high-temperature environments . Aerospace hot structures and thermal protection systems (TPS) are examples of some of the most likely applications for CCG sensors .
Methods of Application
The specific methods of application in this context are not detailed in the available resources .
Results or Outcomes
The use of CCG-315188 in sensor technology has shown potential for applications in environments subjected to simultaneous thermal and mechanical load .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS/c1-2-3-9-30-23-27-26-21(28(23)20-7-5-4-6-8-20)16-25-22(29)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-8,17-19H,2-3,9-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQRSOCMCUXQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2665551.png)
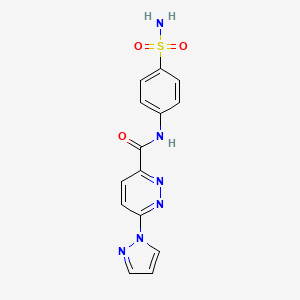
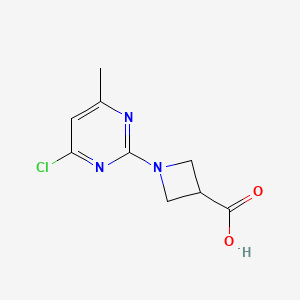
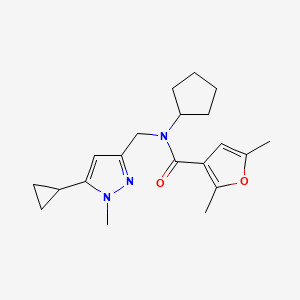
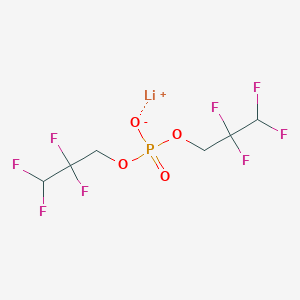
![methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2665561.png)
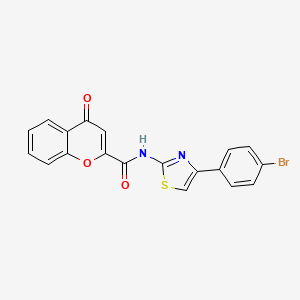
![methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2665565.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2665567.png)
![4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2665569.png)
![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2665571.png)
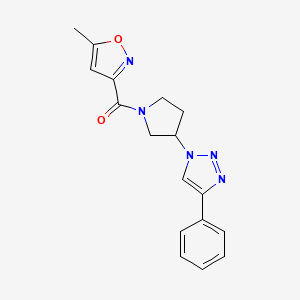
![3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2665573.png)